molecular formula C16H16BrNO2S B215685 N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No. B215685
M. Wt: 366.3 g/mol
InChI Key: IVAQJIUWJBGEOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide, also known as BML-210, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the benzamide family of compounds and has been found to have interesting biological properties.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-metastatic properties. N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins and play a role in tumor invasion and metastasis.
Biochemical and Physiological Effects
N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has also been found to inhibit the migration and invasion of cancer cells by reducing the activity of MMPs. In addition, N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide has been found to protect against neurotoxicity induced by amyloid-β (Aβ) peptides, which are believed to play a role in the development of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide in lab experiments is that it has been found to have low toxicity in vitro and in vivo. This makes it a potentially safe compound to use in preclinical studies. However, one limitation of using N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research related to N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential use of N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide and to optimize its pharmacokinetic properties for clinical use.
Conclusion
In conclusion, N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide is a chemical compound that has been studied for its potential therapeutic applications in various fields of scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-metastatic properties, and has been studied for its potential use in the treatment of neurological disorders. While there are advantages and limitations to using N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide in lab experiments, there are several future directions for research related to this compound. With further studies, N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide may prove to be a valuable therapeutic agent in the future.

Synthesis Methods

The synthesis of N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide involves the reaction of 4-bromo-2-methylphenylamine with 2-methoxy-4-(methylsulfanyl)benzoic acid in the presence of a coupling agent such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.

properties

Product Name

N-(4-bromo-2-methylphenyl)-2-methoxy-4-(methylsulfanyl)benzamide

Molecular Formula

C16H16BrNO2S

Molecular Weight

366.3 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C16H16BrNO2S/c1-10-8-11(17)4-7-14(10)18-16(19)13-6-5-12(21-3)9-15(13)20-2/h4-9H,1-3H3,(H,18,19)

InChI Key

IVAQJIUWJBGEOY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)SC)OC

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)C2=C(C=C(C=C2)SC)OC

Origin of Product

United States

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